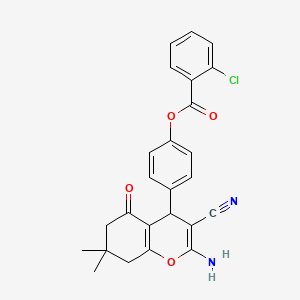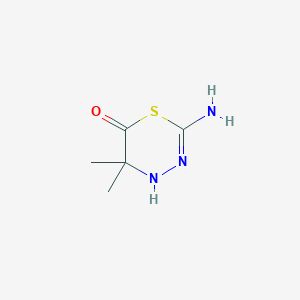
N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to an anthracene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 3,4-dimethylaniline with anthracene-9,10-dione in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfuric acid or chlorosulfonic acid as the sulfonating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the anthracene core or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The anthracene core may also play a role in the compound’s biological effects by intercalating with DNA or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
- N-(3,5-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide
Uniqueness
N-(3,4-Dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
CAS No. |
6136-07-8 |
|---|---|
Molecular Formula |
C22H17NO4S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-9,10-dioxoanthracene-1-sulfonamide |
InChI |
InChI=1S/C22H17NO4S/c1-13-10-11-15(12-14(13)2)23-28(26,27)19-9-5-8-18-20(19)22(25)17-7-4-3-6-16(17)21(18)24/h3-12,23H,1-2H3 |
InChI Key |
ZDROWCLOGMUCLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11658816.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658823.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11658827.png)
![4-({3-[6-({[4-(Acetyloxy)phenyl]carbonyl}amino)-1,3-benzoxazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B11658854.png)

![3-[(E)-(butan-2-ylimino)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11658864.png)
![(6Z)-2-ethyl-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11658868.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11658869.png)
![5,7-Dibutyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11658877.png)

![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B11658880.png)
![ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-2-[2-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11658881.png)
![6-Amino-4-(4-chlorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11658888.png)

